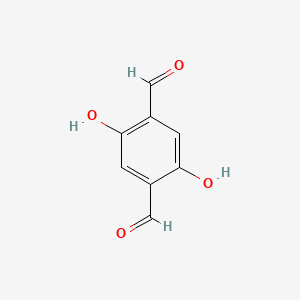

2,5-Dihydroxyterephthalaldehyde

Übersicht

Beschreibung

2,5-Dihydroxyterephthalaldehyde is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is likely that the compound has some effect at the molecular and cellular level, but specific effects are currently unknown .

Biologische Aktivität

2,5-Dihydroxyterephthalaldehyde (Dha) is a compound that has garnered attention in the field of materials science and biological applications due to its unique structural properties and biological activities. This article explores the biological activity of Dha, focusing on its antibacterial properties, photocatalytic applications, and its role in covalent organic frameworks (COFs).

Chemical Structure and Properties

This compound is characterized by its two hydroxyl groups attached to a terephthalaldehyde backbone. Its molecular formula is with a molecular weight of 166.13 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity, making it suitable for various chemical syntheses and applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of Dha when incorporated into advanced materials. For instance, research demonstrated that covalent organic frameworks synthesized using Dha exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. One study reported a 99.1% inhibition rate against S. aureus and a 96.8% inhibition rate against E. coli when using a porphyrin-based COF that included Dha as a building block . This suggests that Dha not only enhances the structural integrity of COFs but also contributes to their biological efficacy.

Photocatalytic Activity

Dha has also been investigated for its photocatalytic properties. In one study, Dha was used to synthesize ultrathin two-dimensional structures that demonstrated enhanced photocatalytic activity under visible light irradiation. The incorporation of metal ions into these structures further improved their efficiency in photocatalytic reactions, such as hydrogen evolution . This indicates the potential of Dha in developing sustainable energy solutions through photocatalysis.

Applications in Covalent Organic Frameworks (COFs)

Covalent organic frameworks are porous materials with high surface areas, making them ideal for various applications including separation processes and sensing. Dha serves as an essential building block in the synthesis of COFs due to its ability to form stable imine linkages with amine-containing compounds. For example, a novel COF@silica composite using Dha was developed for chromatographic applications, demonstrating enhanced selectivity for hydrophobic phenyl ketones and steroid hormones . The polar nature of the hydroxyl groups in Dha facilitates interactions with various analytes, showcasing its versatility in material science.

Case Study 1: Antibacterial COFs

- Objective : Evaluate the antibacterial efficacy of COFs synthesized with Dha.

- Findings : The study revealed that COFs containing Dha exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, making them promising candidates for biomedical applications.

Case Study 2: Photocatalytic Efficiency

- Objective : Assess the photocatalytic performance of Dha-based materials.

- Results : The synthesized materials showed increased hydrogen production rates compared to traditional photocatalysts, indicating that the structural modifications imparted by Dha enhance photocatalytic activity.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Synthesis Method Overview

| Synthesis Method | Yield | Remarks |

|---|---|---|

| Reaction with 1,4-dimethoxybenzene | ~70% | Simplified process with low-cost reagents . |

| Use of boron tribromide | Varies | Requires careful handling; yields can be inconsistent . |

Applications in Organic Chemistry

Dha serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to form covalent organic frameworks (COFs) has been particularly noteworthy.

Case Studies

-

Covalent Organic Frameworks (COFs) :

- Researchers have synthesized COFs using Dha as a building block. For instance, Dha was combined with 1,3,5-tris(4-aminophenyl)benzene to create a highly crystalline COF with a surface area exceeding 1500 m²/g .

- These COFs exhibit significant potential for gas adsorption applications, including CO₂ capture and storage.

- Photodynamic Therapy :

Material Science Applications

Dha's properties have led to its use in developing advanced materials with unique functionalities.

Superhydrophobic Materials

- Dha has been modified to create superhydrophobic surfaces that can separate oil from water. This application is particularly relevant in environmental cleanup efforts where oil spills are a concern. The synthesized materials showed high adsorption capacity and reusability .

Luminescent Sensors

- A europium-containing COF synthesized from Dha was developed as a luminescent sensor for detecting volatile organic compounds like acetone. This sensor demonstrated high sensitivity and selectivity, making it valuable for environmental monitoring applications .

Environmental Applications

Dha-based materials have also been explored for their potential in environmental remediation.

Adsorption Studies

Eigenschaften

IUPAC Name |

2,5-dihydroxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWMYUGNZBJTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454578 | |

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-36-6 | |

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzene-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.